molecular formula C23H18N2O4S B4291498 2-(5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

2-(5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Cat. No.: B4291498
M. Wt: 418.5 g/mol
InChI Key: UNELMGUYQOCWST-HTHTTXKWSA-N
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Description

2-(5-{[3-(2,5-Dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a thiazolidinone derivative characterized by a fused heterocyclic core and diverse substituents. Its structure includes:

  • Aromatic substituents: A 2,5-dimethylphenyl group at position 3 of the thiazolidinone ring, which enhances lipophilicity and steric bulk.
  • Furan-benzoic acid system: A furyl group conjugated to a benzoic acid via a methylene bridge, introducing π-π stacking capabilities and solubility via the carboxylic acid group.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name

2-[5-[(Z)-[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-13-7-8-14(2)18(11-13)25-21(26)20(30-23(25)24)12-15-9-10-19(29-15)16-5-3-4-6-17(16)22(27)28/h3-12,24H,1-2H3,(H,27,28)/b20-12-,24-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNELMGUYQOCWST-HTHTTXKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a complex organic molecule that integrates a thiazolidinone ring, a furan ring, and a benzoic acid moiety. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, molecular targets, and relevant case studies.

Molecular Characteristics

Property Value
Molecular FormulaC23H18N2O5S
Molecular Weight434.5 g/mol
IUPAC Name2-[5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl]benzoic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The thiazolidinone component is known to interact with various enzymes, potentially inhibiting or activating metabolic pathways.
  • Receptor Binding : The furan and benzoic acid moieties enhance the compound's binding affinity to receptors, which may alter signal transduction pathways.
  • Nucleic Acid Interaction : There is evidence suggesting that the compound may interact with DNA or RNA, influencing gene expression and protein synthesis.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to the one have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml .

Anticancer Potential

A study highlighted the anticancer efficacy of related thiazolidinone compounds against various cancer cell lines. Specifically, compounds containing the thiazolidinone structure have been tested for cytotoxicity against human glioblastoma and melanoma cell lines, revealing IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Case Studies

  • Thiazolidinone Derivatives : A study by Zvarec et al. reported that thiazolidinone derivatives exhibited notable activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth .
  • Enzymatic Inhibition : Mendgen et al. evaluated the inhibitory effects of similar compounds on serine proteases involved in viral replication and bacterial cell wall synthesis, demonstrating potential as antiviral and antibacterial agents .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other thiazolidinone derivatives:

Compound Biological Activity
4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acidAntibacterial and anticancer
4-{(Z)-{(2E)-2-[4-(ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl}phenoxy}acetic acidAntiviral activity against dengue virus

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Thiazolidinones have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antidiabetic Properties :
    • Compounds with thiazolidinone structures are often explored for their insulin-sensitizing effects. Research suggests that this compound could potentially enhance glucose uptake in muscle cells, making it a candidate for diabetes treatment .
  • Antimicrobial Effects :
    • The presence of the thiazolidinone moiety may confer antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound might be effective against certain pathogens .

Agricultural Applications

  • Pesticidal Activity :
    • The compound's structural features may allow it to act as a pesticide or herbicide. Research into similar compounds indicates potential use in controlling agricultural pests and diseases, thereby improving crop yield .
  • Plant Growth Regulation :
    • Some derivatives of benzoic acids are known to influence plant growth and development. This compound could be explored for its ability to act as a plant growth regulator, enhancing agricultural productivity .

Material Science Applications

  • Polymer Chemistry :
    • The unique chemical structure allows for potential applications in polymer synthesis. It could serve as a monomer or additive in creating novel materials with specific properties such as enhanced thermal stability or mechanical strength .
  • Nanotechnology :
    • The compound may be utilized in the development of nanomaterials or nanocarriers for drug delivery systems due to its compatibility with various substrates and ability to form stable complexes with metals and other materials .

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of similar thiazolidinone compounds on breast cancer cell lines, showing significant inhibition of cell viability at micromolar concentrations, suggesting that this compound could have similar effects .
  • Antimicrobial Testing :
    • Research on related compounds demonstrated effectiveness against E. coli and Staphylococcus aureus, indicating that further testing of this compound could reveal its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related thiazolidinone derivatives. Key structural variations include substituents on the phenyl ring, heterocyclic systems, and side-chain modifications. Below is a detailed analysis:

Substituent Effects on the Aromatic Ring

Compound Name Structural Features Biological Activity Key Findings
Target Compound 2,5-Dimethylphenyl group Under investigation Increased lipophilicity and steric hindrance may enhance membrane permeability compared to halogenated analogs .
2-((5E)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid Chlorophenyl group Potent antimicrobial activity The electron-withdrawing chloro group enhances electrophilicity, improving interactions with microbial targets .
4-[(5Z)-4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Pyridine ring Anti-inflammatory The pyridine nitrogen participates in coordination bonds, potentially improving binding to inflammatory mediators .

Heterocyclic System Modifications

Compound Name Structural Features Biological Activity Key Findings
Target Compound Furan ring The furan’s oxygen atom may engage in weaker dipole interactions compared to sulfur-containing analogs .
4-[(5Z)-4-Oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Thiophene ring Not reported Thiophene’s sulfur atom increases electron density, potentially altering redox properties and target selectivity .
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]benzoic acid Indole ring Antimicrobial The indole’s NH group facilitates hydrogen bonding, enhancing potency against bacterial enzymes .

Side-Chain and Functional Group Variations

Compound Name Structural Features Biological Activity Key Findings
Target Compound Benzoic acid group The carboxylic acid improves solubility and enables ionic interactions with charged residues in biological targets .
11-{(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenylyl]methylene}-4-oxo-thiazolidinone}undecanoic acid Undecanoic acid chain Unique fatty acid interactions The long aliphatic chain may promote lipid membrane integration, altering pharmacokinetics .
2-((5E)-5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid Methoxy group Enhanced solubility The methoxy group increases hydrophilicity, potentially improving bioavailability .

Research Findings and Implications

  • Antimicrobial Potential: Indole- and chlorophenyl-substituted analogs demonstrate significant activity against bacterial and fungal strains, suggesting the target compound’s dimethylphenyl group may balance lipophilicity and toxicity .
  • Anticancer Activity: Thiazolidinones with pyridine or thiophene substituents show promise in inhibiting cancer cell proliferation, highlighting the importance of heterocyclic electronic properties .
  • Synthetic Flexibility : The compound’s furan-benzoic acid system allows for modular derivatization, enabling optimization of solubility and target affinity .

Q & A

Q. What are the established synthetic methodologies for this compound?

The synthesis of thiazolidinone derivatives typically involves condensation reactions between aldehyde-containing precursors (e.g., 3-formylbenzoic acid analogs) and thiazolidinone cores. A common approach includes:

  • Refluxing a mixture of 2-aminothiazol-4-one (or substituted variants), sodium acetate, and aldehyde derivatives in acetic acid for 3–5 hours .
  • Isolation via precipitation, followed by recrystallization from DMF/acetic acid mixtures to ensure purity . Key Considerations : Stoichiometric ratios (1.0–1.1 equiv of aldehyde) and reaction duration (3–5 hours) are critical for yield optimization.

Q. How is the structural characterization of this compound performed?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., imino, aromatic, and methyl groups) and confirms stereochemistry .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms Z/E configurations of the thiazolidinone methylidene group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization strategies include:

  • Solvent Screening : Acetic acid is standard, but mixed solvents (e.g., EtOH/H2O) may reduce side reactions .
  • Catalyst Use : Sodium acetate acts as a base, but alternatives like triethylamine could modulate reaction kinetics .
  • Temperature Control : Reflux (~110°C) ensures efficient condensation; lower temperatures may require longer durations . Analytical Monitoring : HPLC or TLC tracks reaction progress, while recrystallization minimizes impurities .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies often arise from structural analogs or assay variability. Mitigation approaches:

  • Comparative SAR Analysis : Compare with derivatives (e.g., fluorobenzyl or pyrazole-substituted thiazolidinones) to identify critical functional groups (Table 1) .
  • Standardized Assays : Use consistent in vitro models (e.g., enzyme inhibition assays) and control for solvent effects (e.g., DMSO concentration) .

Table 1 : Structural analogs and biological activities

Compound ClassKey ModificationsObserved Activity
4-Oxo-thiazolidine derivativesThiazolidinone coreAntidiabetic (PPAR-γ activation)
Pyrazole analogsSubstituted aryl groupsAnti-inflammatory (COX-2 inhibition)
Fluorinated derivativesFluorobenzyl ether moietyEnhanced metabolic stability

Q. What computational approaches predict target interactions and mechanism of action?

  • Molecular Docking : Models compound binding to targets (e.g., PPAR-γ or kinase domains) using software like AutoDock Vina .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in solubility or stability data?

  • Solvent Polarity Screening : Test solubility in DMSO, ethanol, or PBS (pH 7.4) under controlled temperatures .
  • Accelerated Stability Studies : Monitor degradation via HPLC at 40°C/75% RH over 14 days .

Q. How to validate in vitro findings for translational relevance?

  • Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., HepG2 vs. HEK293) .
  • Off-Target Screening : Use kinase profiling panels to assess selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

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